molecular formula C11H16ClN3O B1621081 N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide CAS No. 246020-77-9

N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide

Cat. No.: B1621081
CAS No.: 246020-77-9
M. Wt: 241.72 g/mol
InChI Key: GRSCHHGBJFRUGE-UHFFFAOYSA-N
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Description

N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide is an organic compound with a complex structure that includes a chloroacetamide group and a tetrahydroindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide typically involves multiple steps, starting with the preparation of the tetrahydroindazole core. This can be achieved through cyclization reactions involving appropriate precursors. The chloroacetamide group is then introduced via nucleophilic substitution reactions, where a suitable chloroacetyl chloride reacts with the tetrahydroindazole derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide is unique due to its tetrahydroindazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-14(10(16)7-12)11-8-5-3-4-6-9(8)13-15(11)2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSCHHGBJFRUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379302
Record name 2-chloro-N-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246020-77-9
Record name 2-chloro-N-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide
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N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide
Reactant of Route 3
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N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide
Reactant of Route 5
N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide
Reactant of Route 6
N1-methyl-N1-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-chloroacetamide

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